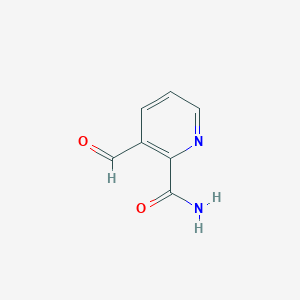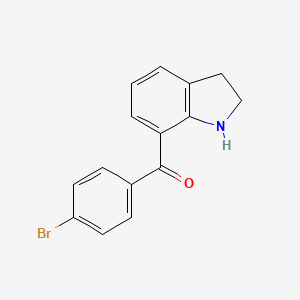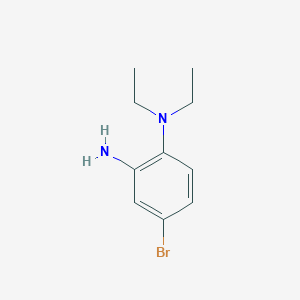
1-(4-Methylphenyl)cyclopropanecarbonyl chloride
Overview
Description
1-(4-Methylphenyl)cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C11H11ClO . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 1-(4-Methylphenyl)cyclopropanecarbonyl chloride consists of a cyclopropane ring attached to a carbonyl chloride group and a 4-methylphenyl group . The molecular weight of this compound is 194.66 .Scientific Research Applications
Molecular Structure Analysis
A study by Boer and Stam (2010) focuses on the influence of substituents on the geometry of the cyclopropane ring, including the molecular and crystal structures of cyclopropanecarbonyl chloride. They observed that the C=O groups in molecules of cyclopropanecarbonyl chloride adopt a bisecting s-cis conformation, indicating the impact of substituents on the compound's structural configuration Boer & Stam, 2010.
Reactions with Organic Compounds
The reactivity of methylenecyclopropanes (MCPs) with phenylsulfenyl chloride and phenylselenyl chloride has been studied, revealing the formation of (cyclobut-1-enylsulfanyl)benzene and (cyclobut-1-enylselanyl)benzene, along with ring-opened products. This demonstrates the compound's utility in facilitating ring-opening reactions and the synthesis of functionally diverse molecules Liu & Shi, 2004.
Role in Synthesis
The synthesis of chiral cyclopropane units showcases the use of cyclopropane derivatives, including 1-(4-Methylphenyl)cyclopropanecarbonyl chloride, in creating conformationally restricted analogues of biologically active compounds. This approach has been used to synthesize compounds with potential applications in medicinal chemistry, highlighting the compound's role in the development of new pharmaceuticals Kazuta, Matsuda, & Shuto, 2002.
Safety and Hazards
Safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It’s also recommended to wear personal protective equipment and ensure adequate ventilation when handling this chemical .
properties
IUPAC Name |
1-(4-methylphenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBINZCNADGVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)cyclopropanecarbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B3167025.png)
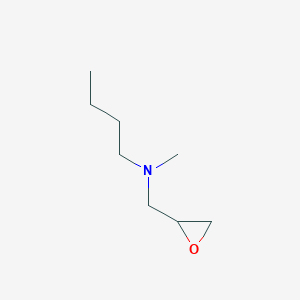

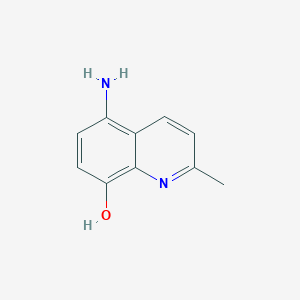
![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-](/img/structure/B3167060.png)





